molecular formula C15H15F2N3 B6457277 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2549039-09-8

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6457277
CAS No.: 2549039-09-8
M. Wt: 275.30 g/mol
InChI Key: AXEWTYNAQBKHJZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives are often synthesized using methods such as Chichibabin synthesis, a method for the synthesis of pyridine rings. In addition, the compound contains a difluoromethyl group, which can be introduced using various methods, such as the use of difluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a difluoromethyl group (-CF2H), a methyl group (-CH3), and a tetrahydroisoquinoline group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The pyrimidine ring, for example, is aromatic and can participate in electrophilic aromatic substitution reactions. The difluoromethyl group might also be reactive, particularly under conditions that would allow for the formation of a carbocation at the carbon attached to the fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be a solid at room temperature, given the presence of the aromatic pyrimidine ring. Its solubility would depend on the specific substituents present in the molecule .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activity, given the known activities of similar compounds. Additionally, research could be conducted to optimize its synthesis and to explore its reactivity .

Properties

IUPAC Name

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3/c1-10-18-13(15(16)17)8-14(19-10)20-7-6-11-4-2-3-5-12(11)9-20/h2-5,8,15H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEWTYNAQBKHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3=CC=CC=C3C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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